2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9) is a synthetic small molecule with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol. It belongs to the class of heterocyclic compounds featuring a tetrahydroisoquinoline core substituted at the 2-position with a pyrazine ring that bears a 3,5-dimethylpyrazole moiety at its 3-position.

Molecular Formula C18H19N5
Molecular Weight 305.4 g/mol
CAS No. 2549049-56-9
Cat. No. B6462600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline
CAS2549049-56-9
Molecular FormulaC18H19N5
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CN=C2N3CCC4=CC=CC=C4C3)C
InChIInChI=1S/C18H19N5/c1-13-11-14(2)23(21-13)18-17(19-8-9-20-18)22-10-7-15-5-3-4-6-16(15)12-22/h3-6,8-9,11H,7,10,12H2,1-2H3
InChIKeyCHGNAFQZPDRIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9): Compound Identity and Core Scaffold


2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9) is a synthetic small molecule with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol . It belongs to the class of heterocyclic compounds featuring a tetrahydroisoquinoline core substituted at the 2-position with a pyrazine ring that bears a 3,5-dimethylpyrazole moiety at its 3-position. This arrangement is distinct from simpler 2-(pyrazin-2-yl)-tetrahydroisoquinoline scaffolds and from analogs where the heterocyclic substitution pattern or the pyrazole substitution differs . The compound is primarily utilized as a research tool and screening compound in medicinal chemistry, where the precise arrangement of nitrogen heterocycles can influence target binding and selectivity profiles.

Why 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline Cannot Be Casually Substituted by In-Class Analogs


Substituting 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline for a seemingly similar analog risks altering key molecular recognition features. The 3,5-dimethylpyrazole group introduces steric and electronic effects that differ from unsubstituted pyrazole or other heterocyclic replacements. For instance, the 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline scaffold (CAS 1057281-51-2) lacks the pyrazole ring entirely, resulting in a significantly lower molecular weight (C13H13N3, 211.26 g/mol) and different hydrogen-bonding capacity [1]. Analogs such as 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline exchange the pyrazine for a pyrimidine ring, altering ring electronics and basicity . These structural variations can lead to different target binding affinities, off-target profiles, and physicochemical properties that preclude generic interchange without experimental validation.

Quantitative Differentiation Evidence for 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9)


Molecular Weight and Heavy Atom Count Differentiation Against the Unsubstituted Pyrazine Analog

The target compound possesses a molecular weight of 305.4 g/mol (C18H19N5), significantly higher than the unadorned 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (211.26 g/mol, C13H13N3) [1]. This 94.1 g/mol increase reflects the addition of the 3,5-dimethylpyrazole substituent, which contributes 5 additional heavy atoms and alters the overall lipophilicity and steric profile. Such differences are critical in fragment-based screening where ligand efficiency indices depend on molecular size.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Predicted LogP Differentiation Against the Pyrimidine Analog

The target compound's predicted logP (cLogP) is estimated at approximately 3.2 (±0.5), based on its pyrazine core and 3,5-dimethylpyrazole substituent. In comparison, the pyrimidine analog 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline (C18H19N5, same MW 305.4) is predicted to have a cLogP of approximately 2.7 due to the increased polarity of the pyrimidine ring . This ~0.5 log unit difference indicates the target compound is more lipophilic, which can influence membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Drug-Likeness ADME Prediction

Hydrogen Bond Acceptor/Donor Count Differentiation

The target compound contains 5 hydrogen bond acceptors (all nitrogen atoms in pyrazole, pyrazine, and tetrahydroisoquinoline rings) and 0 hydrogen bond donors, compared to 3 acceptors and 0 donors for 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline [1]. This increased acceptor count provides additional potential for polar interactions with target proteins, while the absence of donors maintains low hydrogen-bond donation, which is often favorable for membrane permeability.

Molecular Recognition Pharmacophore Modeling Target Engagement

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound has 2 rotatable bonds (pyrazole-pyrazine and pyrazine-tetrahydroisoquinoline linkages), whereas the simpler 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has only 1 rotatable bond [1]. This minimal increase in flexibility may allow the target compound to adopt a slightly broader range of bioactive conformations, potentially enabling binding to a larger set of protein targets at the cost of a modest entropic penalty.

Conformational Analysis Entropic Penalty Binding Kinetics

Best-Fit Research and Procurement Scenarios for 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline


Kinase Inhibitor Screening Libraries with Enhanced Hinge-Binding Potential

The presence of a pyrazine ring directly linked to the tetrahydroisoquinoline core, combined with the 3,5-dimethylpyrazole substituent, creates a scaffold capable of engaging the kinase hinge region through multiple nitrogen-based hydrogen bond acceptors . Procurement for kinase-focused compound collections is warranted when seeking novel chemotypes with tunable lipophilicity (cLogP ~3.2) that can be differentiated from the more polar pyrimidine analogs.

CNS Drug Discovery Programs Requiring Predicted Brain Penetration

With a molecular weight of 305.4 g/mol, 5 hydrogen bond acceptors, 0 donors, and a predicted cLogP of ~3.2, this compound falls within favorable CNS drug-like space . Its higher lipophilicity relative to pyrimidine-containing analogs may enhance passive diffusion across the blood-brain barrier, making it a candidate for neurological disorder targets.

Fragment Growing and Lead Optimization Starting Point

The target compound can serve as a fragment-grown derivative of the minimal 2-(pyrazin-2-yl)-tetrahydroisoquinoline scaffold (MW 211.3) . The additional 3,5-dimethylpyrazole moiety adds 94.1 g/mol and 2 heavy atoms, providing a vector for further substitution while maintaining ligand efficiency. This makes it a valuable intermediate for structure-activity relationship (SAR) exploration around the pyrazine 3-position.

Selectivity Screening Against Closely Related Heterocyclic Analogs

Direct comparison with the pyrimidine analog (2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline) in target selectivity panels can reveal the impact of pyrazine-versus-pyrimidine ring electronics on kinase selectivity. This pair is particularly useful for assessing the role of the heteroaryl ring in off-target interactions.

Quote Request

Request a Quote for 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.